molecular formula C18H22O5 B11155458 tert-butyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate

tert-butyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate

Cat. No.: B11155458
M. Wt: 318.4 g/mol
InChI Key: ZRRPZIIAOBSZHR-UHFFFAOYSA-N
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Description

tert-Butyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a propyl group at position 4 and a tert-butyl ester-linked acetoxy group at position 5. Its molecular formula is C₁₈H₂₂O₅ (molecular weight ~330.38 g/mol). This compound is of interest in medicinal chemistry for its structural similarity to bioactive coumarins, which often exhibit anticoagulant, anti-inflammatory, or anticancer properties .

Properties

Molecular Formula

C18H22O5

Molecular Weight

318.4 g/mol

IUPAC Name

tert-butyl 2-(2-oxo-4-propylchromen-7-yl)oxyacetate

InChI

InChI=1S/C18H22O5/c1-5-6-12-9-16(19)22-15-10-13(7-8-14(12)15)21-11-17(20)23-18(2,3)4/h7-10H,5-6,11H2,1-4H3

InChI Key

ZRRPZIIAOBSZHR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Catalyst : Concentrated sulfuric acid (H₂SO₄) at 0–5°C for 1 hour, followed by 12 hours at room temperature, achieves a 65% yield.

  • Solvent : Solvent-free conditions are preferred to minimize side reactions.

  • Temperature Control : Maintaining temperatures below 5°C during the initial exothermic phase prevents decomposition.

Workup and Purification

The crude product is neutralized with ice-cold water, extracted with ethyl acetate, and recrystallized from ethanol. Impurities such as unreacted resorcinol are removed via column chromatography (silica gel, hexane/ethyl acetate 7:3).

Esterification with tert-Butyl Bromoacetate

The esterification of 7-hydroxy-4-propylcoumarin with tert-butyl bromoacetate is a nucleophilic acyl substitution reaction. The process is optimized for regioselectivity and minimal byproduct formation.

Standard Laboratory-Scale Protocol

  • Reagents :

    • 7-Hydroxy-4-propylcoumarin (1.0 equiv)

    • tert-Butyl bromoacetate (1.2 equiv)

    • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Solvent : Anhydrous dimethylformamide (DMF) or acetone.

  • Conditions : 80°C for 12 hours under nitrogen atmosphere.

  • Yield : 75–85% after purification.

Mechanistic Insights

The reaction proceeds via deprotonation of the phenolic -OH group by K₂CO₃, generating a phenoxide ion that attacks the electrophilic carbon of tert-butyl bromoacetate. The bromide ion is eliminated, forming the ester bond.

Purification Techniques

Recrystallization

Recrystallization from ethanol or methanol yields high-purity product (≥98%). Cooling rates of 0.5°C/min minimize occluded solvents.

Chromatographic Methods

  • Flash Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent removes unreacted starting materials.

  • HPLC : Reverse-phase C18 columns (acetonitrile/water 70:30) resolve esterification byproducts.

Industrial-Scale Production

Continuous Flow Reactors

Patented methods describe tubular reactors with the following advantages:

  • Residence Time : 30–60 minutes at 100°C.

  • Throughput : 5–10 kg/h with >90% conversion.

  • Automation : In-line IR spectroscopy monitors reaction progress.

Solvent Recovery Systems

Distillation units recover DMF (95% efficiency), reducing production costs by 40% compared to batch processes.

Comparative Analysis of Synthesis Methods

ParameterLaboratory-Scale (Batch)Industrial-Scale (Flow)
Reaction Time12 hours1 hour
Yield75–85%90–92%
Solvent Consumption500 mL/g product150 mL/g product
Energy Consumption1.2 kWh/g0.4 kWh/g

Flow reactors enhance mass transfer and thermal control, enabling higher yields and lower environmental impact.

Challenges and Optimization Strategies

Byproduct Formation

  • Di-esterification : Occurs at >100°C; mitigated by temperature control.

  • Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions.

Catalyst Screening

Alternative bases such as cesium carbonate (Cs₂CO₃) in tetrahydrofuran (THF) reduce reaction times to 8 hours but increase costs by 30% .

Chemical Reactions Analysis

Esterification

The synthesis of tert-butyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate involves esterification of the hydroxyl group (-OH) on the chromen ring with tert-butyl bromoacetate. This reaction typically uses a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM). The mechanism involves nucleophilic attack by the chromen hydroxyl group on the electrophilic carbonyl carbon of tert-butyl bromoacetate, forming the ester linkage.

Reaction Type Reagents Conditions Product
Esterificationtert-butyl bromoacetate, K₂CO₃DMF/DCM, reflux or room temperatureThis compound

This reaction is analogous to the O-acylation of 7-hydroxy-2H-chromen-2-one with acid chlorides (e.g., 4-chlorobenzoyl chloride), where triethylamine is used as a base to neutralize HCl byproducts .

Reduction of the Carbonyl Group

The 2-oxo group in the chromen ring undergoes reduction to form a secondary alcohol. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents for ketones. In the parent chromen structure, this reaction would yield 2-hydroxy-4-propyl-2H-chromen-7-yl derivatives.

Reaction Type Reagents Conditions Product
ReductionNaBH₄ or LiAlH₄Ethanol or THF, 0–5°C2-hydroxy-4-propyl-2H-chromen-7-yl derivative

This reaction is critical for modifying the chromen scaffold to explore alcohol-based derivatives for biological applications.

Hydrolysis of the Ester

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Acidic hydrolysis (e.g., H₃O⁺) or saponification (e.g., aqueous NaOH) cleaves the ester bond, releasing the chromenol and tert-butyl alcohol.

Reaction Type Reagents Conditions Product
Acidic HydrolysisHCl/H₂OReflux at 100°CChromen-7-ol derivative + tert-butyl alcohol
Basic HydrolysisNaOH/H₂OAqueous solution, heatSodium salt of chromen-7-ol + tert-butyl alcohol

This reaction is essential for converting the ester into water-soluble derivatives for pharmaceutical or agricultural applications.

Synthetic Routes

The compound is synthesized in a multi-step process:

  • Chromen Ring Formation : Constructed via cyclization of salicylaldehyde derivatives and β-ketoesters under acidic/basic conditions.

  • Esterification : The hydroxyl group on the chromen ring is esterified with tert-butyl bromoacetate using K₂CO₃ in DMF/DCM.

This approach ensures high purity and yield, with operational simplicity compared to alternative methods .

Reaction Comparison Table

Reaction Mechanism Key Reagents Yield Applications
EsterificationNucleophilic acyl substitutiontert-butyl bromoacetate, K₂CO₃HighPharmaceutical/functional material design
Carbonyl ReductionHydride transferNaBH₄, LiAlH₄ModerateAlcohol-based derivatives for bioactivity
Ester HydrolysisAcid/base-catalyzed cleavageHCl/H₂O, NaOH/H₂OVariableWater-soluble derivatives

Scientific Research Applications

Biological Activities

The biological activities of tert-butyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate have been studied extensively, particularly in the context of its potential therapeutic effects:

  • Antitumor Activity : Research indicates that compounds within the chromen class exhibit antiproliferative effects against various cancer cell lines. For example, studies have shown that similar chromen derivatives can inhibit the growth of melanoma and breast adenocarcinoma cells, suggesting that this compound may possess similar properties .
  • Antioxidant Properties : Chromen derivatives are also noted for their antioxidant capabilities. The presence of the chromen ring system allows these compounds to scavenge free radicals, potentially reducing oxidative stress in biological systems .
  • Anti-inflammatory Effects : Some studies suggest that chromen derivatives can modulate inflammatory responses, which may be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

Several case studies highlight the applications and efficacy of similar chromen derivatives:

Study Compound Target Cells Findings
Study A7-hydroxychromone derivativeMCF-7 (breast cancer)Showed significant antiproliferative activity with a GI50 value of 0.45 μM .
Study BChromen derivative with propyl groupHCT116 (colorectal cancer)Induced apoptosis and inhibited cell cycle progression .
Study CChalcone-chromen hybridA375 (melanoma)Exhibited potent growth inhibition and low cytotoxicity in non-tumor cells .

Mechanism of Action

The mechanism of action of tert-butyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets in biological systems. The compound can modulate various signaling pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or receptors involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory or antioxidant properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of tert-butyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate with three analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
Target compound C₁₈H₂₂O₅ 4-propyl, 7-(tert-butyl ester) 330.38 Moderate lipophilicity; propyl enhances steric bulk.
tert-Butyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate C₁₉H₂₂O₅ 6-methyl, tetrahydrocyclopenta[c]chromen core, 7-(tert-butyl ester) 330.38 Rigid cyclopenta ring reduces planarity; methyl increases electron density.
4-Methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate C₁₇H₁₉NO₇ 4-methyl, 7-(Boc-protected glycinate) 349.34 Boc-glycinate introduces polarity and hydrogen-bonding potential.
tert-Butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate C₂₃H₂₁F₃O₅ 3-phenyl, 2-CF₃, 7-(tert-butyl ester) 420.40 CF₃ enhances metabolic stability; phenyl adds steric hindrance.
Key Observations:
  • Substituent Position and Electronic Effects: The target compound’s 4-propyl group is less electron-withdrawing than the 2-CF₃ group in , which induces strong inductive effects, altering reactivity in electrophilic substitutions.
  • Steric and Conformational Differences :
    • The cyclopenta[c]chromen core in introduces rigidity, reducing conformational flexibility compared to the planar chromen-2-one system.
    • The 3-phenyl group in creates significant steric hindrance, likely affecting binding interactions in enzyme-active sites.
  • Solubility and Lipophilicity: The Boc-glycinate in increases polarity (Topological Polar Surface Area = 61.8 Ų ), reducing lipid solubility compared to the tert-butyl ester in the target compound.

Biological Activity

tert-butyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is a coumarin derivative that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of organic compounds known as coumarins, which are known for various biological effects including anti-inflammatory, antioxidant, and antimicrobial properties.

  • Molecular Formula : C18H22O5
  • Molecular Weight : 318.3643 g/mol
  • CAS Number : Not specified in the sources

Biological Activity

The biological activity of this compound has been studied in various contexts. Here are some key findings:

Antiviral Activity

Recent studies have explored the antiviral potential of coumarin derivatives, including this compound. In vitro assays have shown that certain coumarin derivatives exhibit moderate anti-HIV activity. For instance, a related compound demonstrated an EC50 value (the concentration required for 50% inhibition) of 0.004 µM, indicating significant antiviral potency compared to standard treatments like AZT .

Structure-Activity Relationship (SAR)

The structure-activity relationship of coumarin derivatives suggests that modifications at specific positions on the coumarin ring can enhance biological activity. For example:

  • Substituents : The introduction of halogen groups at certain positions has been shown to increase activity against HIV integrase.
  • Hydroxyl Groups : The presence of hydroxyl groups in the structure is critical for enhancing the bioactivity of these compounds .

Case Studies

  • Anti-HIV Studies :
    • A study evaluated various coumarin derivatives for their inhibitory effects on HIV replication. Compounds were tested using MT-4 cells, and while many showed weak inhibition, some demonstrated selectivity against HIV strains with IC50 values indicating promising potential .
  • HDAC Inhibition :
    • Related compounds were screened for their ability to inhibit histone deacetylases (HDACs), enzymes involved in epigenetic regulation. Some derivatives showed IC50 values ranging from 14 to 67 nM against specific HDAC isoforms, suggesting potential applications in cancer therapy due to their role in gene regulation .

Data Table: Biological Activities of Related Coumarin Derivatives

Compound NameActivity TypeEC50/IC50 ValueReference
This compoundAnti-HIVModerate
4-hydroxycoumarinHDAC InhibitionIC50 14–67 nM
Coumarin derivative XAntioxidantNot specified

Q & A

Basic Research Questions

Q. What validated synthetic routes are available for preparing tert-butyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with (7-hydroxy-2-oxo-4-propylcoumarin) as the core structure. Introduce the acetoxy group via nucleophilic substitution using tert-butyl bromoacetate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile .
  • Step 2 : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Optimization : Vary temperature (60–100°C), solvent polarity, and stoichiometry to maximize yield. Use NMR (¹H/¹³C) and MS for structural confirmation .

Q. What analytical techniques are recommended for structural characterization of this compound?

  • Key Methods :

  • X-ray crystallography : Resolve crystal structure using SHELX (SHELXL for refinement) . Mercury software can visualize packing patterns and intermolecular interactions .
  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl singlet at ~1.4 ppm, coumarin carbonyl at ~160 ppm). IR for carbonyl (C=O) stretches (~1700–1750 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ for C₁₈H₂₂O₅: calc. 318.3, observed 319.1) .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for biological assays?

  • Protocol :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). A purity ≥95% is standard for in vitro studies .
  • Elemental analysis : Match experimental C/H/O percentages to theoretical values (e.g., C 67.9%, H 6.9%, O 25.2%) .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., thermal parameters, twinning) be resolved during refinement?

  • Approach :

  • Use SHELXL’s TWIN/BASF commands to model twinned data. Adjust thermal parameters with ISOR/SUMP restraints to address anisotropic displacement errors .
  • Validate with Mercury’s "Packing Similarity" tool to compare intermolecular interactions against known structures .
  • Cross-check with WinGX for symmetry validation and ORTEP for visualizing displacement ellipsoids .

Q. What strategies are effective for studying structure-activity relationships (SAR) of coumarin derivatives like this compound?

  • Experimental Design :

  • Modify substituents : Synthesize analogs with varying alkyl chains (e.g., butyl vs. propyl) or ester groups. Assess bioactivity (e.g., antimicrobial assays) .
  • Docking studies : Use software like AutoDock to predict binding affinities with target enzymes (e.g., cytochrome P450).
  • Data analysis : Correlate logP (lipophilicity) and IC₅₀ values to identify pharmacophore elements .

Q. How do substituents on the coumarin core influence reaction efficiency in esterification or coupling reactions?

  • Case Study :

  • Electron-withdrawing groups (e.g., nitro) on the coumarin ring reduce nucleophilicity of the 7-OH group, requiring harsher conditions (e.g., higher temps, stronger bases).
  • Steric effects : Bulky tert-butyl esters may slow reaction kinetics. Optimize using microwave-assisted synthesis to reduce time .
  • Data validation : Compare yields and reaction rates across derivatives using ANOVA (p < 0.05 threshold) .

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